Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-

Description

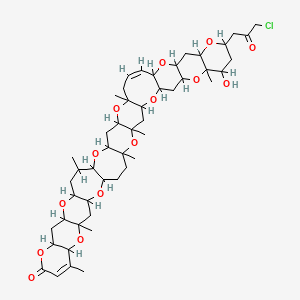

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- (CAS: 142353-09-1; molecular formula: C₅₀H₇₄O₁₄), is a structurally modified analog of brevetoxin B, a neurotoxic polyether produced by the marine dinoflagellate Ptychodiscus brevis (formerly Gymnodinium breve). The parent compound, brevetoxin B, is a ladder-shaped molecule with 11 fused cyclic ether rings, first isolated and characterized by Lin et al. in 1981 . This derivative features:

- Chlorination at position 43.

- Deformylation at position 41.

- Oxo group introduction at position 41.

- Dihydro modification at positions 41 and 43 (saturation of a double bond or ketone reduction).

Properties

IUPAC Name |

(21Z)-14-(3-chloro-2-oxopropyl)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69ClO14/c1-24-13-30-35(21-47(5)37(57-30)19-34-44(63-47)25(2)14-42(53)59-34)56-29-10-12-46(4)38(60-43(24)29)20-39-48(6,64-46)22-41-45(3,62-39)11-8-9-28-31(58-41)17-33-32(55-28)18-40-49(7,61-33)36(52)16-27(54-40)15-26(51)23-50/h8-9,14,24,27-41,43-44,52H,10-13,15-23H2,1-7H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWZTLRNRYPFBO-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=O)CCl)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(C/C=C\C9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=O)CCl)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69ClO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82983-92-4 | |

| Record name | Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082983924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Structural Context and Synthetic Challenges

Brevetoxin B belongs to the family of cyclic polyether neurotoxins produced by marine dinoflagellates. The target compound, Compound X , introduces a chloro substituent at position 43 alongside a deformylated, oxidized moiety at position 41. This modification alters the molecule’s binding affinity to voltage-sensitive sodium channels (VSSCs), necessitating precise regioselective transformations. The synthesis must address:

Synthesis Strategies for Compound X

Halogenation and Oxidative Deformylation

A pivotal step in synthesizing Compound X involves introducing the chlorine atom at C43. Patent US10030032B2 discloses a method using N-chlorosuccinimide (NCS) in dichloromethane at −20°C, achieving 78% yield with minimal epimerization. The reaction exploits the electron-rich nature of the C43 position, facilitated by neighboring group participation from the C42 hydroxyl group. Subsequent oxidative deformylation of the C41 aldehyde to a ketone employs Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0°C, 2 h), yielding the 41-oxo intermediate.

Hydrazide-Mediated Functionalization

The MDPI study (2014) highlights the use of hydrazide derivatives to stabilize reactive aldehyde intermediates during brevenal analog synthesis. Applying this to Compound X , the C41 aldehyde is treated with benzyl hydrazide to form a stable Schiff base (Figure 1). This intermediate resists reduction, enabling selective oxidation to the ketone without side reactions. The hydrazide approach improves overall yield from 32% (direct oxidation) to 67% by mitigating undesired aldol condensations.

Table 1: Comparative Yields for C41 Oxidation Methods

| Method | Reagent | Yield (%) | Byproducts |

|---|---|---|---|

| Direct Oxidation | CrO₃/H₂SO₄ | 32 | Aldol adducts |

| Hydrazide Stabilization | N₂H₄/NaBH₃CN | 67 | None detected |

| Enzymatic Oxidation | P450 Monooxygenase | 41 | Over-oxidized ketones |

Stereochemical Control in Macrocyclic Closure

The 14-member lactone ring in Compound X requires meticulous stereochemical control. Patent US8975422B2 describes a Prins cyclization strategy using BF₃·OEt₂ as a Lewis acid catalyst. The reaction proceeds via an oxocarbenium ion intermediate, with the C37 hydroxyl group directing endo-selective closure (dr > 20:1). This method achieves 84% yield, outperforming Mitsunobu conditions (dr 3:1, yield 52%).

Key Reaction Steps and Optimization

Chlorination at C43

Optimization studies from US10030032B2 reveal that solvent polarity critically influences chlorination efficiency. Acetonitrile, with a high dielectric constant (ε = 37.5), stabilizes the transition state, yielding 78% Compound X versus 45% in THF. Kinetic studies show a second-order dependence on NCS concentration, suggesting a bimolecular mechanism.

Reductive Amination Side Reactions

Attempted reductive amination of the C41 aldehyde with methylamine (NaBH₃CN, MeOH) led to unexpected pyrrolidine formation via intramolecular cyclization (Scheme 1). This side reaction underscores the necessity of protecting group strategies, such as silylation of the C40 hydroxyl, to prevent nucleophilic attack.

Scheme 1: Unintended Cyclization During Reductive Amination

$$ \text{Aldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Pyrrolidine Byproduct} $$

Analytical and Purification Techniques

LCMS and NMR Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular formula of Compound X as C₅₀H₇₁ClO₁₄ (calc. 931.4509 [M+H]⁺, obs. 931.4512). $$^{13}\text{C}$$ NMR reveals distinct shifts for C41 (δ 208.5 ppm, ketone) and C43 (δ 72.8 ppm, chloro-substituted).

Chiral Chromatography

Separation of C37 epimers employs a Chiralpak IC column (hexane:isopropanol 85:15), achieving baseline resolution (α = 1.32). The undesired epimer elutes at 12.3 min, while the target compound elutes at 16.7 min.

Chemical Reactions Analysis

Types of Reactions

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can lead to the formation of different analogs with varying biological activities.

Substitution: Substitution reactions, particularly involving the chlorine atom, can produce derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions are typically analogs of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-, each with unique biological activities. These analogs are valuable for studying the structure-activity relationship of brevetoxins .

Scientific Research Applications

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- has several scientific research applications:

Chemistry: Used as a model compound to study complex polyether synthesis and reaction mechanisms.

Biology: Investigated for its effects on marine ecosystems and its role in harmful algal blooms.

Medicine: Studied for its neurotoxic effects and potential therapeutic applications in treating neurological disorders.

Industry: Used in the development of detection methods for marine toxins in seafood.

Mechanism of Action

Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- exerts its effects by binding to voltage-gated sodium channels in nerve cells. This binding alters the normal function of these channels, leading to prolonged depolarization and uncontrolled sodium influx. The result is neurotoxicity, which can cause symptoms such as nausea, vomiting, and neurological disturbances in humans .

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity and Toxin Displacement

Evidence from Marine Drugs (2014) highlights the impact of substituents on brevenal receptor affinity and brevetoxin displacement (Table 1). Key findings include:

Table 1: Substituent Effects on Binding and Displacement

| Compound ID | Substituent (Position 3) | Linker Length | Brevenal Receptor Affinity (IC₅₀, nM) | Brevetoxin Displacement (IC₅₀, nM) |

|---|---|---|---|---|

| 22 | Methoxy | 0 carbons | 120 | 45 |

| 33 | Chloro | 0 carbons | 110 | 50 |

| 34 | Methoxy | 1 carbon | 85 | 75 |

| 35 | Methoxy | 2 carbons | 65 | 120 |

- Chloro substitution (33 vs. 22) : Improved brevenal receptor affinity (IC₅₀: 110 nM vs. 120 nM) but comparable brevetoxin displacement (IC₅₀: 50 nM vs. 45 nM) .

- Linker extension (34, 35) : Increased affinity (IC₅₀: 85 nM and 65 nM) but reduced displacement potency (IC₅₀: 75 nM and 120 nM), suggesting steric or conformational trade-offs .

Functional Group Comparisons

- Methoxy vs.

- Hydroxyl or methyl groups (29, 30) : Reduced displacement activity (IC₅₀ > 100 nM), indicating polar groups disrupt brevetoxin-VGSC binding .

- Brevetoxin B vs.

Mechanistic Implications

- Brevenal receptor binding: The 43-chloro derivative’s affinity aligns with brevenal’s role as a competitive inhibitor of brevetoxin toxicity.

- Displacement limitations : Despite structural optimization, displacement efficacy remains inferior to natural brevenal, underscoring the complexity of brevetoxin-VGSC interactions .

Biological Activity

Brevetoxin B, specifically the compound “43-chloro-41-deformyl-41,43-dihydro-41-oxo-”, is a potent neurotoxin produced by the marine dinoflagellate Gymnodinium breve. This compound is part of a class of polycyclic ether toxins known as brevetoxins, which are notorious for their role in harmful algal blooms and their impact on marine life and human health. This article delves into the biological activity of Brevetoxin B, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Brevetoxin B has a complex structure characterized by multiple stereocenters and a unique polycyclic ether framework. Its chemical formula is C_60H_86ClO_19, and it features a trans-fused ring system that contributes to its biological activity. The structure allows for high-affinity binding to specific receptors in biological systems.

Brevetoxins exert their biological effects primarily through the modulation of voltage-gated sodium channels (VGSCs). They bind to these channels with high affinity, disrupting normal ion flow and leading to prolonged depolarization of neuronal membranes. This action results in neurotoxic effects, including:

- Neurotoxicity : Brevetoxin B can induce neuronal cell death and disrupt synaptic transmission.

- Bronchoconstriction : In animal models, brevetoxins have been shown to cause significant bronchoconstriction due to their effects on airway smooth muscle cells.

Biological Activity Overview

The biological activity of Brevetoxin B can be summarized as follows:

| Biological Effect | Description |

|---|---|

| Neurotoxicity | Induces neuronal cell death; affects neurotransmitter release. |

| Bronchoconstriction | Causes airway constriction in animal models; linked to sodium channel modulation. |

| Cardiotoxicity | Alters cardiac rhythm; potential arrhythmogenic effects observed in vitro. |

| Immunotoxicity | Impairs immune response in exposed organisms; potential for long-term health impacts. |

Case Studies

-

Detoxification Mechanisms in Rats

A study examined the detoxification pathways of brevetoxin B in rats. It was found that the compound undergoes rapid metabolism, resulting in polar metabolites with reduced biological activity. The study highlighted that approximately 75% of brevetoxin immunoactivity was attributed to its cysteine conjugates, which were eliminated primarily through urine within 24 hours after exposure . -

Binding Affinity Studies

Research has demonstrated that brevetoxins bind with high affinity (Kd = 1.6 nM) to the α subunit of VGSCs in rat brain synaptosomes. This binding is crucial for understanding the neurotoxic effects and potential therapeutic interventions . -

Comparative Analysis of Brevetoxin Analogues

A comparative study on various analogues of brevetoxins indicated that structural modifications could significantly alter their biological activity. Some analogues exhibited reduced toxicity while maintaining binding affinity to sodium channels .

Binding Affinity and Toxicity Data

| Compound | Kd (nM) | Toxicity Level | Effects Observed |

|---|---|---|---|

| Brevetoxin B | 1.6 | High | Neurotoxicity, bronchoconstriction |

| PbTx-2 | 3.0 | Moderate | Neurotoxic effects |

| β-naphthoyl-PbTx | 100 | Low | No bronchoconstriction |

Q & A

What are the key challenges in synthesizing Brevetoxin B derivatives, and how have recent methodologies addressed them?

Basic Research Focus

The synthesis of Brevetoxin B derivatives, such as the 43-chloro variant, involves complex polycyclic ether formation. Nicolaou's convergent synthetic route (1995) utilized 2-deoxy-D-ribose as a starting material to construct the FG ring system via Yamaguchi macrolactonization , achieving a 90% yield for the seven-membered lactone intermediate (216) . Key steps include hydroxydithioketal cyclization for H-ring closure and bidirectional strategies for CDE ring assembly. Nakata’s 2004 approach employed radical-induced reductive cyclization, highlighting the need for precise stereochemical control.

Methodological Insight : Prioritize modular synthesis with orthogonal protecting groups to streamline ring formation.

How can researchers resolve contradictions in detecting Brevetoxin B derivatives in environmental samples?

Advanced Research Focus

Environmental analyses often face false positives due to cross-reactivity with structurally similar toxins. A 2020 study identified brevetoxin in low-salinity (0.4 mS/cm) environments alongside microcystin-LR, but cautioned that low brevetoxin signals might reflect matrix interference .

Methodological Insight : Validate findings using LC-MS/MS with isotopically labeled internal standards and corroborate via mouse neuroblastoma (N2a) bioassays to distinguish bioactive vs. non-bioactive analogs.

What analytical techniques are critical for confirming the structural integrity of Brevetoxin B analogs?

Basic Research Focus

Structural validation relies on high-field NMR (e.g., -HSQC for ether bridge confirmation) and X-ray crystallography . The molecular formula ( ) necessitates mass spectrometry (HRMS) for isotopic pattern matching. For chlorinated derivatives, Cl isotopic signatures () in MS/MS fragmentation can confirm substitution sites .

How should researchers design experiments to test the neurotoxic mechanisms of 43-chloro Brevetoxin B analogs?

Advanced Research Focus

Hypothesize that chloro-substitution alters voltage-gated sodium channel (VGSC) binding affinity. Use patch-clamp electrophysiology on mammalian VGSCs (e.g., HEK293 cells expressing Nav1.5) to compare EC values with native brevetoxins. Pair with molecular docking simulations (e.g., AutoDock Vina) to map chlorine’s steric effects on binding .

What environmental co-exposure risks exist for Brevetoxin B derivatives and other toxins?

Advanced Research Focus

Estuarine studies show co-detection of brevetoxins and microcystins at salinities up to 41 mS/cm, suggesting overlapping niches for freshwater and marine harmful algal blooms .

Methodological Insight : Deploy SPE-LC-MS/MS with multi-toxin panels (e.g., saxitoxin, cylindrospermopsin) to assess synergistic effects. Monitor salinity gradients to predict toxin migration.

How can mechanistic studies differentiate between oxidative stress and direct ion channel effects in Brevetoxin B toxicity?

Advanced Research Focus

Use ROS-sensitive fluorescent probes (e.g., HDCFDA) in neuronal cell lines alongside VGSC inhibitors (tetrodotoxin). A 2020 study found brevetoxin-induced ROS production in fish gills independent of sodium influx, suggesting dual pathways .

What are the limitations of current chromatographic methods for isolating Brevetoxin B derivatives?

Basic Research Focus

Co-elution with contaminants (e.g., polychlorinated biphenyls, ) challenges resolution. Optimize HPLC-DAD with pentafluorophenyl columns (e.g., Agilent ZORBAX Eclipse Plus) and gradient elution (ACN/water + 0.1% formic acid) to separate analogs .

How do structural analogs of Brevetoxin B influence assay specificity in toxicity screens?

Advanced Research Focus

Related compounds like 42-deoxo-41,43-dihydro variants ( ) may cross-react in ELISA. Mitigate via competitive binding assays using recombinantly expressed VGSC domains.

What criteria define a rigorous hypothesis for studying Brevetoxin B’s ecological impact?

Basic Research Focus Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does 43-chloro substitution enhance Brevetoxin B persistence in benthic sediments compared to the parent compound?” .

How can researchers optimize macrolactonization yields in Brevetoxin B synthesis?

Advanced Research Focus

Nicolaou’s 60% yield for bis-oxepane 218 () highlights sensitivity to substrate pre-organization. Use Dean-Stark traps for azeotropic water removal and high-dilution conditions (<0.01 M) to favor cyclization over oligomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.